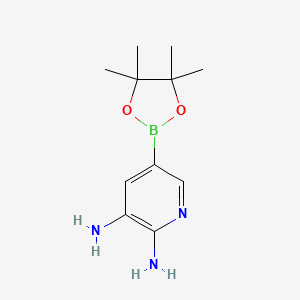

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine

説明

The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine” is a pyridine derivative with a boronic ester and two amine groups. The boronic ester (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) is a commonly used functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the pyridine ring and the two amine groups suggest that this compound might be used in coordination chemistry or as a ligand in metal-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, two amine groups, and a boronic ester. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The boronic ester in the compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. The amine groups can act as nucleophiles and can also coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic ester could make the compound susceptible to hydrolysis. The two amine groups might make the compound a base .科学的研究の応用

Synthesis and Characterization

Compounds containing the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety are synthesized through multi-step reactions, and their structures are confirmed via spectroscopy and crystallography. The crystal structures, optimized using density functional theory (DFT), align well with experimental data, indicating the compounds’ conformational stability. The electrostatic potential and molecular orbitals of these compounds have been investigated, revealing physicochemical properties that are crucial for their reactivity and application in further chemical synthesis (P.-Y. Huang et al., 2021).

Structural Analysis and Reactivity

The structural analysis of similar dioxaborolan-yl compounds shows variations in the orientation and bond angles affecting their chemical reactivity and stability. This insight is critical for designing reaction pathways that leverage these molecules as intermediates or building blocks in synthesizing more complex chemical entities (J. Sopková-de Oliveira Santos et al., 2003).

Advancements in Material Science

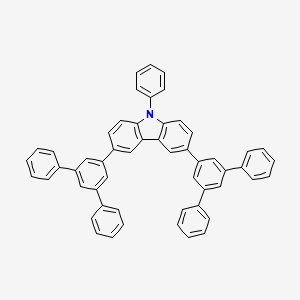

In the realm of material science, these boronic acid ester intermediates have been pivotal in the development of new polymers and materials with specific optical and electronic properties. For example, conjugated polymers containing the tetramethyl dioxaborolane moiety exhibit unique luminescent properties that are significant for applications in optoelectronics and photovoltaics (Yu Zhu et al., 2007).

Catalysis and Chemical Synthesis

Furthermore, these compounds are instrumental in catalysis, enabling the construction of complex molecular architectures through borylation reactions. The catalytic efficiency and selectivity offered by these intermediates underscore their utility in organic synthesis, particularly in the formation of arenes and heterocycles that are foundational to pharmaceuticals and agrochemicals (J. Takagi & T. Yamakawa, 2013).

作用機序

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

It is known that similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with their targets through processes such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

Similar compounds are known to participate in reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

Similar compounds are known to form products such as pinacol benzyl boronate through borylation .

Action Environment

Similar compounds are typically stored at temperatures between 2-8°c , suggesting that temperature could be a factor in their stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,13H2,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAJKHYERTYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674164 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204334-21-3 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204334-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204334-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide](/img/structure/B598508.png)

![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B598516.png)

![Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate](/img/structure/B598519.png)